molecular formula C30H32N10O2 B607686 2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one CAS No. 1433820-83-7

2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one

Cat. No. B607686
M. Wt: 564.654
InChI Key: XCTHZVUJRUQEGV-UHFFFAOYSA-N
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Patent
US08722676B2

Procedure details

Following the procedure described in Example 123, and starting with 124g (900 mg, 2.60 mmol) and 3-(acetoxymethyl)-2-(1-oxo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-ylboronic acid 114e (1.01 g, 2.6 mmol), 124 was obtained as a white solid (147 mg, 10%). MS-ESI: [M+H]+ 565.3. 1H NMR (500 MHz, DMSO-d6) δ 10.02 (s, 1H), 8.56 (d, J=5.0 Hz, 1H), 8.17 (s, 1H), 7.75 (s, 1H), 7.66 (s, 1H), 7.46 (d, J=5.0 Hz, 1H), 6.58 (s, 1H), 6.03 (s, 1H), 4.73 (t, J=5.0 Hz, 1H), 4.62-4.58 (m, 1H), 4.40-4.37 (m, 1H), 4.27-4.19 (m, 2H), 4.10-4.08 (m, 1H), 4.00-3.93 (m, 3H), 3.54 (s, 2H), 2.82 (t, J=5.0 Hz, 2H), 2.64-2.56 (m, 2H), 2.47-2.46 (m, 2H), 2.37 (s, 3H), 1.79-1.68 (m, 4H).
Name
124g
Quantity
900 mg
Type
reactant
Reaction Step One
Name
3-(acetoxymethyl)-2-(1-oxo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-ylboronic acid
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
Yield
10%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([NH:11][C:12]2[CH:21]=[C:15]3[CH2:16][N:17]([CH3:20])[CH2:18][CH2:19][N:14]3[N:13]=2)[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[N:7]=1.C([O:25][CH2:26][C:27]1[C:28]([N:42]2[CH2:54][CH2:53][N:45]3[C:46]4[CH2:47][CH2:48][CH2:49][CH2:50][C:51]=4[CH:52]=[C:44]3[C:43]2=[O:55])=[N:29][CH:30]=[CH:31][C:32]=1B1OC(C)(C)C(C)(C)O1)(=O)C>>[OH:25][CH2:26][C:27]1[C:28]([N:42]2[CH2:54][CH2:53][N:45]3[C:46]4[CH2:47][CH2:48][CH2:49][CH2:50][C:51]=4[CH:52]=[C:44]3[C:43]2=[O:55])=[N:29][CH:30]=[CH:31][C:32]=1[C:2]1[CH:3]=[C:4]([NH:11][C:12]2[CH:21]=[C:15]3[CH2:16][N:17]([CH3:20])[CH2:18][CH2:19][N:14]3[N:13]=2)[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[N:7]=1

Inputs

Step One
Name
124g
Quantity
900 mg
Type
reactant
Smiles
BrC=1C=C(C=2N(N1)C=CN2)NC2=NN1C(CN(CC1)C)=C2
Step Two
Name
3-(acetoxymethyl)-2-(1-oxo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-ylboronic acid
Quantity
1.01 g
Type
reactant
Smiles
C(C)(=O)OCC=1C(=NC=CC1B1OC(C(O1)(C)C)(C)C)N1C(C=2N(C=3CCCCC3C2)CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC=1C(=NC=CC1C=1C=C(C=2N(N1)C=CN2)NC2=NN1C(CN(CC1)C)=C2)N2C(C=1N(C=3CCCCC3C1)CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.